molecular formula C10H14N2O2S B8663138 3-Amino-N-(cyclopropylmethyl)benzenesulfonamide

3-Amino-N-(cyclopropylmethyl)benzenesulfonamide

Cat. No.: B8663138
M. Wt: 226.30 g/mol
InChI Key: ZIACTBRFTLIZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-(cyclopropylmethyl)benzenesulfonamide is an organic compound with the molecular formula C10H14N2O2S . It belongs to the class of sulfonamides, which are known for their diverse pharmacological activities. This compound is characterized by the presence of an amino group, a cyclopropylmethyl group, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(cyclopropylmethyl)benzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with cyclopropylmethylamine under reducing conditions. The nitro group is reduced to an amino group using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(cyclopropylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-N-(cyclopropylmethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-N-(cyclopropylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure in the treatment of glaucoma .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness

3-Amino-N-(cyclopropylmethyl)benzenesulfonamide is unique due to its specific structural features, such as the cyclopropylmethyl group, which may confer distinct biological activities and pharmacokinetic properties compared to other sulfonamides .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

3-amino-N-(cyclopropylmethyl)benzenesulfonamide

InChI

InChI=1S/C10H14N2O2S/c11-9-2-1-3-10(6-9)15(13,14)12-7-8-4-5-8/h1-3,6,8,12H,4-5,7,11H2

InChI Key

ZIACTBRFTLIZTI-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNS(=O)(=O)C2=CC=CC(=C2)N

Origin of Product

United States

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